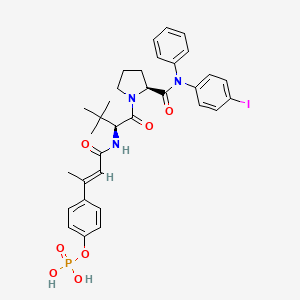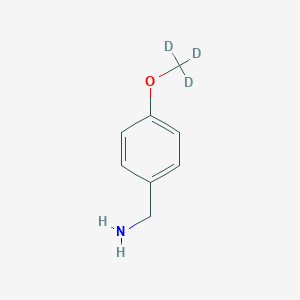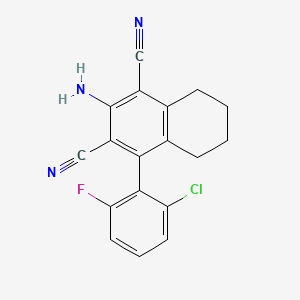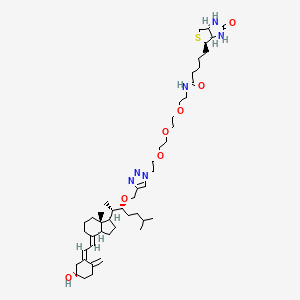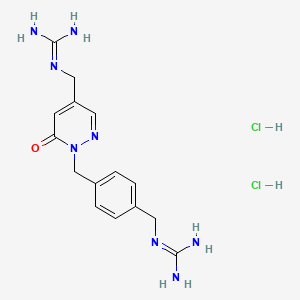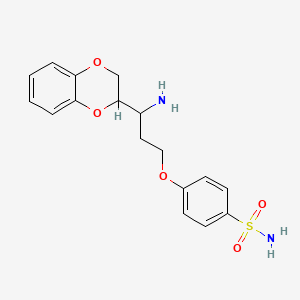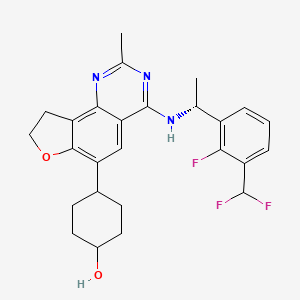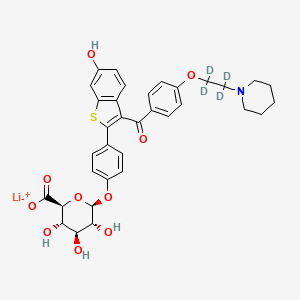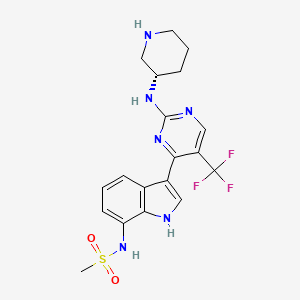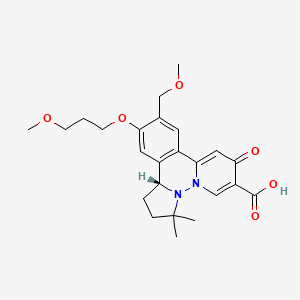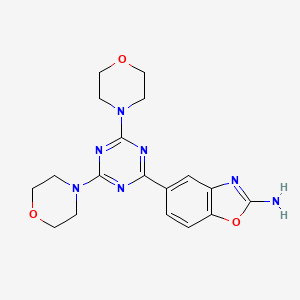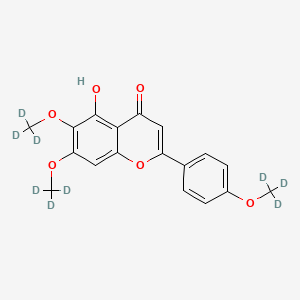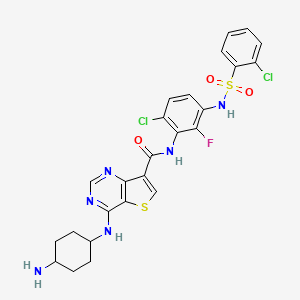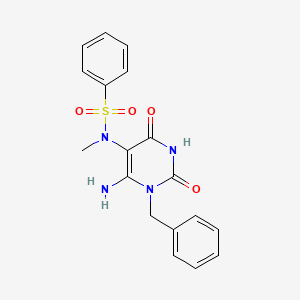
N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RmlA-IN-1 is a highly potent inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA), with an IC50 value of 0.073 µM . This compound significantly modulates the biosynthesis of the monosaccharide l-Rhamnose and impacts the permeability of the bacterial cell wall . It is primarily used in scientific research to study bacterial cell wall synthesis and potential antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for RmlA-IN-1 are not well-documented in public literature. Given its use in research, it is likely produced in specialized chemical laboratories with stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
RmlA-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of RmlA-IN-1.
Scientific Research Applications
RmlA-IN-1 has several scientific research applications, including:
Mechanism of Action
RmlA-IN-1 exerts its effects by inhibiting the enzyme glucose-1-phosphate thymidylyltransferase (RmlA). This enzyme catalyzes the first step in the biosynthesis of dTDP-l-rhamnose, a crucial component of the bacterial cell wall . By inhibiting RmlA, RmlA-IN-1 disrupts the production of l-Rhamnose, leading to compromised cell wall integrity and increased bacterial susceptibility .
Comparison with Similar Compounds
RmlA-IN-1 is compared with other inhibitors of glucose-1-phosphate thymidylyltransferase, such as:
RmlA-IN-2: Another potent inhibitor affecting the same pathway.
Butein: A phytocompound with strong anti-tubercular activity targeting the rhamnose pathway.
RmlA-IN-1 is unique due to its high potency and specific inhibition of the RmlA enzyme, making it a valuable tool in studying bacterial cell wall synthesis and potential antibacterial agents .
Properties
Molecular Formula |
C18H18N4O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N4O4S/c1-21(27(25,26)14-10-6-3-7-11-14)15-16(19)22(18(24)20-17(15)23)12-13-8-4-2-5-9-13/h2-11H,12,19H2,1H3,(H,20,23,24) |
InChI Key |
NTXAKLDOOQBMCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


